4-Iodo-L-phenylalanine

Overview

Description

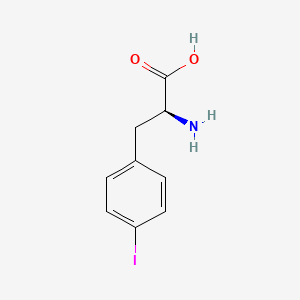

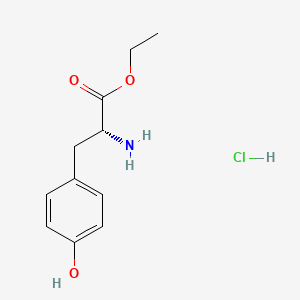

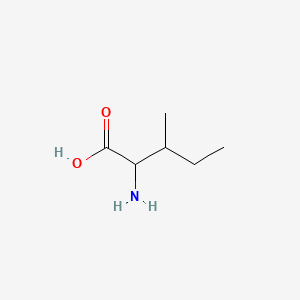

4-Iodo-L-phenylalanine is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of an iodine atom at the para position of the benzene ring in the phenylalanine molecule

Mechanism of Action

Target of Action

4-Iodo-L-phenylalanine is an experimental small molecule . It has been found to interact with several targets, including Dipeptidyl peptidase 4 in humans, Aminopeptidase S in Streptomyces griseus, Lysozyme in Enterobacteria phage T4, and Pseudomonalisin in Pseudomonas sp. (strain 101) . These targets play various roles in biological processes, and their interaction with this compound may lead to changes in these processes.

Mode of Action

It is known that it can be used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition via the opal (uga) codon .

Result of Action

In a study involving refractory high-grade glioma, measurable anti-tumor effects were observed following systemic endoradiotherapy using up to 66 GBq of carrier-added this compound .

Biochemical Analysis

Biochemical Properties

4-Iodo-L-phenylalanine interacts with various enzymes and proteins. It is incorporated into position 32 of the Ras protein in an Escherichia coli cell-free translation system . The nature of these interactions is complex and involves the suppression of the UGA codon .

Cellular Effects

Its incorporation into proteins can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is incorporated into proteins via the opal (UGA) codon .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-L-phenylalanine can be synthesized through several methods. One common approach involves the iodination of L-phenylalanine. This process typically uses iodine and a suitable oxidizing agent to introduce the iodine atom at the para position of the benzene ring. The reaction is carried out under controlled conditions to ensure the selective iodination of the phenylalanine molecule .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as in the synthesis of peptides and proteins

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Iodo-L-phenylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound in studies of reaction mechanisms.

Biology: The compound is employed in protein engineering to introduce iodine atoms into proteins, allowing for the study of protein structure and function.

Industry: this compound is used in the production of specialized chemicals and materials, including pharmaceuticals and agrochemicals

Comparison with Similar Compounds

4-Iodo-L-phenylalanine can be compared with other phenylalanine derivatives, such as:

4-Bromo-L-phenylalanine: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications.

4-Chloro-L-phenylalanine: Contains a chlorine atom and is used in different chemical and biological studies.

4-Fluoro-L-phenylalanine: Features a fluorine atom and is often used in studies of enzyme mechanisms and protein-ligand interactions

The uniqueness of this compound lies in the specific properties imparted by the iodine atom, such as its larger atomic size and higher polarizability, which can lead to distinct chemical reactivity and biological interactions .

Properties

IUPAC Name |

(2S)-2-amino-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNQZSRPDOEBMS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-81-7, 24250-85-9 | |

| Record name | 4-Iodophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-L-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J882Z73MPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 4-Iodo-L-phenylalanine in protein engineering?

A1: this compound is a non-natural amino acid that can be incorporated into proteins at specific sites. This allows for the chemoselective modification of proteins, expanding the possibilities for protein engineering studies. []

Q2: How can this compound be incorporated into proteins?

A2: One method utilizes the amber suppression technique, where the UGA stop codon is repurposed to incorporate this compound during translation in an Escherichia coli cell-free system. [] This requires the use of a suppressor tRNA and optimization of reaction conditions to ensure high fidelity incorporation. []

Q3: What are some challenges associated with incorporating this compound into proteins?

A3: Several factors can influence the efficiency and accuracy of incorporation:

- Competition with natural amino acids: The UGA codon can be recognized by tryptophan, necessitating the use of inhibitors like indolmycin to prevent undesired tryptophan incorporation. []

- Purity of the building block: Contamination with similar compounds, such as 4-Bromo-L-phenylalanine, can lead to significant incorporation of the undesired amino acid. Purification of this compound is crucial to address this issue. []

- Optimization of reaction time: Extended incubation times can increase the undesired incorporation of free phenylalanine. Careful control over reaction time is crucial for optimal results. []

Q4: How can the incorporated this compound be utilized for protein modification?

A4: The aryl iodide group of this compound serves as a versatile handle for further modifications. It allows for the attachment of various functionalities to the protein via reactions such as the Suzuki-Miyaura coupling. [] Organopalladium reactions, such as Mizoroki–Heck and Sonogashira reactions, can also be employed for site-specific modifications. []

Q5: Can you provide an example of a specific application for this compound in protein modification?

A5: One application involves site-directed spin labeling of proteins. By employing Suzuki-Miyaura coupling, a nitroxide boronic acid label can be attached to the incorporated this compound, creating a spin label with a rigid biphenyl linkage. This label offers advantages over traditional spin labels due to its reduced flexibility, making it suitable for studying protein-membrane interactions and conformational changes. []

Q6: Besides protein modification, are there other uses for this compound?

A6: Yes, this compound has been explored for its potential in synthesizing radiolabeled compounds for targeted alpha therapy (TAT). For example, 4-[211At]astato-L-phenylalanine can be prepared via electrophilic desilylation of 4-triethylsilyl-L-phenylalanine using 211At. This approach offers a convenient and reproducible method for producing this promising compound for cancer therapy. []

Q7: What are the advantages of using 4-triethylsilyl-L-phenylalanine for synthesizing 4-[211At]astato-L-phenylalanine?

A7: Unlike traditional stannyl precursors, the organosilyl compound allows for a direct synthesis approach, eliminating the need for protecting groups on the N- and C-terminus. This results in a simpler and more efficient synthesis with a higher overall radiochemical yield (RCY). []

Q8: How is the enantiomeric differentiation of various drugs achieved using this compound?

A8: this compound, along with 3,5-diiodo-L-tyrosine, can be used as chiral reference molecules in mass spectrometry for enantiomeric differentiation of drugs. The method relies on the formation of trimeric Cu complex ions comprising two reference molecules and one analyte molecule. Upon collision-induced dissociation (CID), the fragmentation patterns differ for enantiomers, allowing their differentiation. []

Q9: What is the role of this compound in studying the binding properties of aspartic proteinases?

A10: this compound can be coupled to activated Sepharose and used as a ligand in affinity chromatography to study the binding properties of aspartic proteinases, like porcine pepsin and pepsinogen. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B613203.png)